1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone 1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772574
InChI: InChI=1S/C16H22ClN5O2/c1-12(23)20-7-9-21(10-8-20)16(24)13-3-2-6-22(11-13)15-5-4-14(17)18-19-15/h4-5,13H,2-3,6-11H2,1H3
SMILES:
Molecular Formula: C16H22ClN5O2
Molecular Weight: 351.8 g/mol

1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC14772574

Molecular Formula: C16H22ClN5O2

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone -

Specification

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
IUPAC Name 1-[4-[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C16H22ClN5O2/c1-12(23)20-7-9-21(10-8-20)16(24)13-3-2-6-22(11-13)15-5-4-14(17)18-19-15/h4-5,13H,2-3,6-11H2,1H3
Standard InChI Key DDMXCNPMWUPHNA-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Introduction

Synthesis Methods

The synthesis of compounds with similar structures often involves multiple steps, including the formation of intermediate compounds like piperidine and piperazine derivatives. For example, the synthesis of Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves reactions between piperazine and pyridazine derivatives. A similar approach could be used for 1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone, potentially involving the reaction of chloroacetyl chloride with piperidine and piperazine derivatives in the presence of a base like triethylamine .

Potential Biological Activities

Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. The chloropyridazine moiety in this compound could enhance its interaction with biological targets, potentially acting as an antagonist or agonist at receptor sites, modulating neurotransmitter activity and influencing physiological responses.

Spectroscopic and Chromatographic Analysis

Characterization of such compounds typically involves spectroscopic techniques like NMR (1H and 13C), IR, and mass spectrometry, along with chromatographic methods such as HPLC for purity assessment . These analyses provide detailed insights into the compound's structure and properties.

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